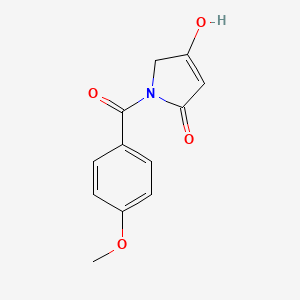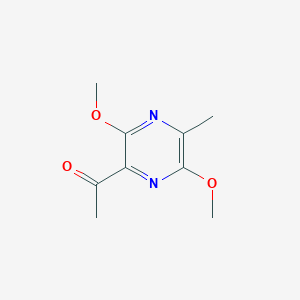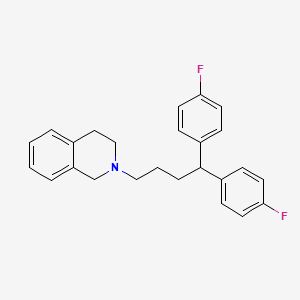
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline: is a compound with the following chemical structure:
C30H35F2N3O
It belongs to the class of diarylmethanes and is also known by various synonyms, including lidoflazine , corflazine , and ordiflazine .
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the cyclization of an appropriate precursor to form the tetrahydroisoquinoline ring system. The specific synthetic pathway may vary, but it typically includes reactions like Friedel-Crafts acylation, reduction, and cyclization.
Industrial Production:: While industrial-scale production methods are proprietary, the compound can be synthesized in the laboratory using established synthetic techniques.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield different intermediates or final products.
Substitution: Substitution reactions at various positions on the aromatic rings are possible.
Friedel-Crafts Acylation: Using acyl chlorides and Lewis acids (e.g., aluminum chloride) to introduce the acyl group.
Hydrogenation: Employing hydrogen gas and a suitable catalyst (e.g., palladium on carbon) for reduction.
Cyclization: Conditions favoring intramolecular cyclization to form the tetrahydroisoquinoline ring.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Used in the synthesis of more complex molecules due to its versatile reactivity.
Pharmaceutical Research: Investigated for potential drug development.
Neuroprotection: Explored for its neuroprotective effects.
Cardiovascular Research: Studied for its impact on cardiac function.
Pharmaceutical Industry:
Chemical Industry: As a precursor for other compounds.
Wirkmechanismus
The exact mechanism of action is not fully elucidated. it likely involves interactions with specific molecular targets, affecting cellular processes related to neuroprotection and cardiovascular health.
Vergleich Mit ähnlichen Verbindungen
While 2-(4,4-Bis(4-fluorophenyl)butyl)-1,2,3,4-tetrahydroisoquinoline shares structural features with related compounds, its unique combination of substituents contributes to its distinct properties.
Similar Compounds::Lidoflazine: A closely related compound with potential cardiovascular applications.
Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine]: Another fluorinated compound with interesting properties.
Eigenschaften
CAS-Nummer |
827309-91-1 |
|---|---|
Molekularformel |
C25H25F2N |
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
2-[4,4-bis(4-fluorophenyl)butyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C25H25F2N/c26-23-11-7-20(8-12-23)25(21-9-13-24(27)14-10-21)6-3-16-28-17-15-19-4-1-2-5-22(19)18-28/h1-2,4-5,7-14,25H,3,6,15-18H2 |
InChI-Schlüssel |
LESMCISNBHPQCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


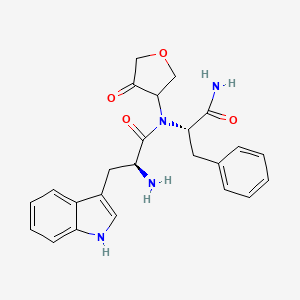
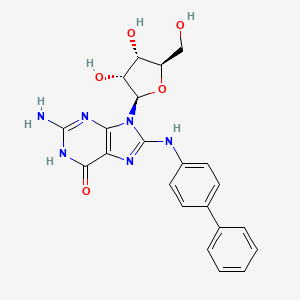
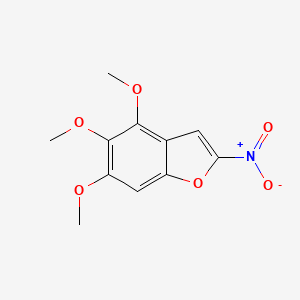
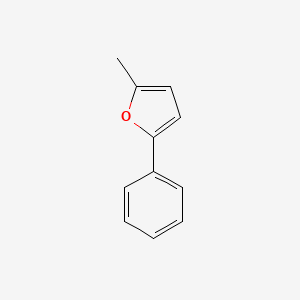
![4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline](/img/structure/B12895064.png)
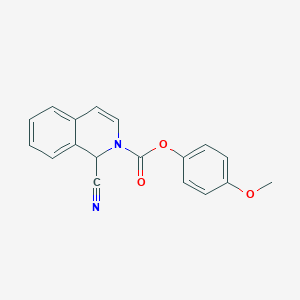
![Glycine, N-[[[5-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]amino]carbonyl]-](/img/structure/B12895081.png)
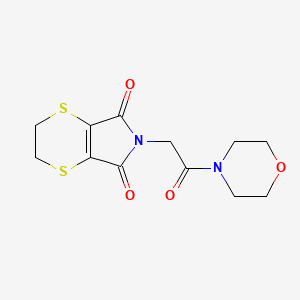
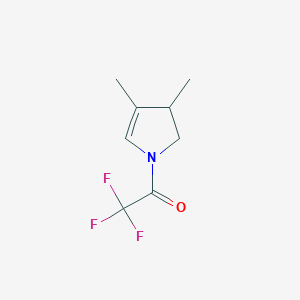
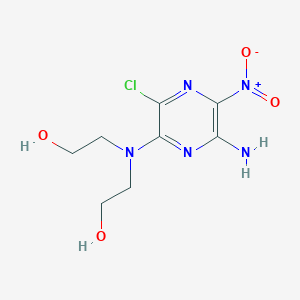

![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
